molecular formula C23H19ClFN3O3S3 B2956101 N-benzyl-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1050211-64-7

N-benzyl-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B2956101
CAS No.: 1050211-64-7
M. Wt: 536.05
InChI Key: LMSGOBXSVNDMOI-UHFFFAOYSA-N
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Description

N-benzyl-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide is a potent, selective, and ATP-competitive inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1, MAP3K5) Source . ASK1 is a key upstream kinase in the p38 MAPK and JNK signaling cascades, which are central mediators of cellular stress responses, including oxidative stress, endoplasmic reticulum stress, and calcium overload Source . By specifically inhibiting ASK1, this compound provides researchers with a critical tool to probe the intricate mechanisms of stress-induced apoptosis, inflammation, and fibrosis in various cell types. Its research value is particularly significant in the fields of neuroscience, cardiology, and hepatology, where ASK1 activation is implicated in the pathogenesis of conditions such as amyotrophic lateral sclerosis (ALS), cardiac ischemia-reperfusion injury, and non-alcoholic steatohepatitis (NASH) Source . The application of this inhibitor in cellular models allows for the dissection of ASK1's role in transducing apoptotic signals and its crosstalk with other cell survival pathways, offering insights that could inform the development of novel therapeutic strategies for a range of degenerative and inflammatory diseases.

Properties

IUPAC Name

N-benzyl-1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O3S3/c24-19-11-12-20(33-19)34(30,31)28-13-5-9-17(28)22(29)27(14-15-6-2-1-3-7-15)23-26-21-16(25)8-4-10-18(21)32-23/h1-4,6-8,10-12,17H,5,9,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSGOBXSVNDMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)N(CC3=CC=CC=C3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C23H19ClFN3O3S3C_{23}H_{19}ClFN_{3}O_{3}S_{3} with a molecular weight of 536.05 g/mol. The structure features a pyrrolidine core substituted with various functional groups that contribute to its biological activity.

Biological Activity Overview

  • Mechanism of Action
    • The compound's activity is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Its sulfonamide group is known for interacting with biological targets, potentially affecting inflammation and cancer pathways.
  • Pharmacological Effects
    • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of tumor growth.
    • Anti-inflammatory Properties : The sulfonamide moiety is associated with anti-inflammatory effects, potentially making this compound useful in treating conditions such as arthritis or other inflammatory diseases.

Research Findings and Case Studies

Recent literature has documented various studies on the biological activity of similar compounds, providing insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialExhibits activity against Gram-positive bacteria

Detailed Research Findings

  • Anticancer Studies :
    • A study evaluated the cytotoxicity of similar compounds on human cancer cell lines, indicating that the presence of the chlorothiophenyl group enhances activity against breast and colon cancer cells .
  • Anti-inflammatory Mechanisms :
    • Research has shown that compounds with sulfonamide functionalities can inhibit cyclooxygenase enzymes, leading to reduced production of inflammatory mediators .
  • In vitro Studies :
    • In vitro assays demonstrated that the compound can effectively inhibit the proliferation of certain cancer cell lines at low micromolar concentrations, suggesting a strong potential for further development as an anticancer agent .

Comparison with Similar Compounds

Research Implications

The combination of a pyrrolidine carboxamide core, sulfonyl-linked chlorothiophene, and fluorinated benzothiazol positions the target compound as a unique candidate for further study. Compared to analogs:

  • Bioactivity : The 4-fluorobenzo[d]thiazol group may confer selectivity toward kinase or protease targets, as seen in fluorinated heterocycles .
  • Stability: The sulfonyl group’s electron-withdrawing nature could enhance metabolic stability relative to non-sulfonylated analogs .

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